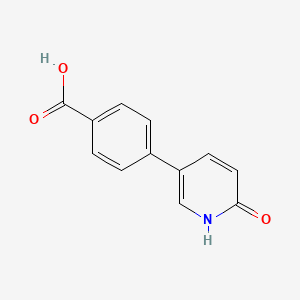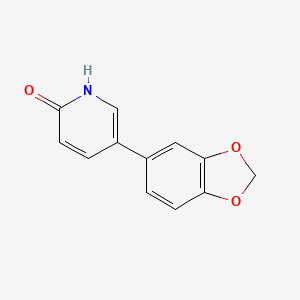
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% (2H4MMPP-95) is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It is a heterocyclic compound containing a pyridine ring and a methoxy-methylphenyl group, making it a useful building block for the synthesis of other compounds. 2H4MMPP-95 is a versatile compound with considerable potential for further development.
Scientific Research Applications
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a building block for the synthesis of other compounds, such as quinoline derivatives, which have been used for the treatment of various diseases, including cancer. Additionally, 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has been used as a key intermediate in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is not well understood. However, it is believed that the compound may interact with biological targets, such as receptors, enzymes, and other proteins. It is also believed that the compound may act as a prodrug, which is converted to an active form in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory and antioxidant properties. Additionally, it is believed that the compound may have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% has several advantages and limitations in laboratory experiments. The compound is relatively stable, making it suitable for use in a wide range of synthetic reactions. Additionally, the compound is soluble in many common organic solvents, making it easy to work with. However, the compound is not soluble in water, making it difficult to work with in aqueous solutions.
Future Directions
The potential applications of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% are still being explored. Possible future directions for research include the development of new synthetic routes, the synthesis of more complex derivatives, and the exploration of the compound’s potential therapeutic applications. Additionally, further research into the compound’s biochemical and physiological effects could be beneficial. Finally, further research into the compound’s potential toxicity and safety could be beneficial.
Synthesis Methods
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine, 95% is typically synthesized through the condensation of 4-methoxy-2-methylphenol and pyridine-2-carboxaldehyde. This reaction is typically carried out in the presence of a weak base, such as triethylamine, and a catalytic amount of an acid, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.
properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-11(16-2)3-4-12(9)10-5-6-14-13(15)8-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINJIKAEBJEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682779 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(4-methoxy-2-methylphenyl)pyridine | |
CAS RN |
1173157-68-0 |
Source


|
| Record name | 4-(4-Methoxy-2-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














